molecular formula C14H22N2O2 B2962879 Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate CAS No. 1890089-99-2

Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate

Cat. No.: B2962879
CAS No.: 1890089-99-2
M. Wt: 250.342
InChI Key: YMZZYMGPPKQQRX-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate is a chiral organic compound that serves as a versatile N-protected intermediate in synthetic organic chemistry, particularly in the development of pharmaceuticals and bioactive molecules. Its structure features both a tert-butoxycarbonyl (Boc) protected amine and a methylamino group on a phenylethyl backbone, a common scaffold in many active compounds . As a Boc-protected diamine , this compound is primarily valued for its role in multi-step synthesis. The Boc group is stable under a variety of conditions but can be readily removed under mild acidic conditions, allowing for selective deprotection and further functionalization of the molecule . This makes it a critical building block for researchers constructing complex molecules, such as specific enzyme inhibitors or receptor ligands, where precise control over amine group reactivity is required. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use. Researchers should consult relevant safety data sheets (SDS) and handle this material with appropriate precautions in a laboratory setting. For more detailed information on handling, storage, and safety, please contact our technical support team.

Properties

IUPAC Name

tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15-4)11-8-6-5-7-9-11/h5-9,12,15H,10H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMZZYMGPPKQQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate typically involves the reaction of tert-butyl chloroformate with N-methyl-2-phenylethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to 0°C
  • Reaction time: 1-2 hours

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate undergoes various chemical reactions, including:

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and tert-butyl alcohol.

    Substitution: It can participate in nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxide derivatives or reduction to yield secondary amines.

Common Reagents and Conditions

    Hydrolysis: Acidic conditions (HCl, H2SO4) or basic conditions (NaOH, KOH)

    Substitution: Nucleophiles such as amines, thiols, or alcohols

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride

Major Products

    Hydrolysis: N-methyl-2-phenylethylamine and tert-butyl alcohol

    Substitution: Various substituted carbamates depending on the nucleophile used

    Oxidation: N-oxide derivatives

    Reduction: Secondary amines

Scientific Research Applications

Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of complex molecules.

    Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: Utilized in the development of drug candidates, particularly in the synthesis of intermediates for active pharmaceutical ingredients.

    Industry: Applied in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate primarily involves its role as a protecting group. The carbamate group stabilizes the amine functionality, preventing unwanted reactions during synthetic processes. The tert-butyl group can be removed under mild acidic conditions, regenerating the free amine. This selective deprotection is crucial in multi-step synthesis, allowing for the sequential construction of complex molecules.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Phenyl vs. Chlorophenyl/Trifluoromethyl Substitutents : The unsubstituted phenyl group in the target compound provides moderate electron-donating effects, whereas the 4-chlorophenyl (CAS 167886-56-8) and trifluoromethyl (CAS 215655-42-8) derivatives introduce electron-withdrawing groups. This alters electronic density, affecting reactivity in electrophilic substitutions or interactions with biological targets .
  • Functional Group Diversity : The oxoethyl group in CAS 123387-72-4 introduces a ketone, enabling participation in condensation reactions, unlike the primary amine in the target compound .

Physicochemical Properties

  • Lipophilicity : The phenyl group in the target compound enhances lipophilicity (logP ~2.5–3.0 estimated), favoring blood-brain barrier penetration. In contrast, the hydroxy-substituted derivative (CAS 2228609-70-7) exhibits lower logP due to its polar hydroxyl group, making it more suitable for aqueous-phase reactions .
  • Solubility : Ether-containing derivatives (e.g., CAS 1185772-28-4) demonstrate improved water solubility compared to purely aromatic counterparts, critical for formulations in biological assays .

Biological Activity

Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its chemical properties, biological activities, synthesis methods, and relevant case studies.

  • Molecular Formula : C14H21N2O2
  • Molecular Weight : 251.34 g/mol
  • Structure : The compound features a tert-butyl group, a carbamate moiety, and a phenylethylamine structure, which may enhance its pharmacological properties.

Pharmacological Potential

This compound is believed to exhibit various biological activities based on its structural characteristics. Compounds with similar structures have been associated with:

  • Anti-inflammatory Effects : Many carbamate derivatives are known to modulate inflammatory pathways.
  • Analgesic Properties : The presence of an amine group may contribute to pain relief mechanisms.
  • Antimicrobial Activity : Similar compounds have shown efficacy against a range of pathogens.

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : Interaction with enzymes involved in metabolic pathways.
  • Receptor Modulation : Potential binding to receptors that mediate pharmacological effects.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions:

  • Amidation Reactions : The reaction of tert-butyl carbamate with 2-(methylamino)-2-phenylethylamine under controlled conditions.
  • Carbamate Formation : Utilizing isocyanates or carbamates in the presence of amines to form the desired product.

Study 1: Inhibition of Enzymatic Activity

A study published in the Journal of Medicinal Chemistry explored the inhibition of specific enzymes by related carbamate compounds. The findings indicated that structurally similar compounds could inhibit key enzymes involved in cancer cell proliferation, suggesting that this compound may have similar properties .

Study 2: Antimicrobial Efficacy

Research conducted on carbamate derivatives demonstrated their antimicrobial properties against various bacterial strains. The study highlighted the significance of the phenyl group in enhancing hydrophobic interactions with bacterial membranes, which could be applicable to this compound.

Comparative Analysis with Similar Compounds

Compound NameCAS NumberBiological ActivityUnique Features
(S)-tert-butyl (2-amino-2-phenylethyl)carbamate943322-87-0Moderate anti-inflammatoryContains an amino group
(R)-tert-butyl (2-amino-3-phenylpropyl)carbamate400652-57-5Potential analgesic effectsLonger carbon chain
(S)-tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate146552-72-9Antimicrobial activityDifferent amine positioning

Q & A

Q. What are the standard synthetic routes for Tert-butyl N-[2-(methylamino)-2-phenylethyl]carbamate, and what key reagents are involved?

Methodological Answer: The synthesis typically employs carbamate-forming reactions, such as condensation of tert-butyl carbamate precursors with substituted amines. For example, EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are critical coupling reagents to activate carboxylic acids or amines, ensuring efficient amide bond formation . Solvent selection (e.g., dichloromethane or DMF) and temperature control (0–25°C) are crucial to minimize side reactions. Post-synthesis purification often involves column chromatography with silica gel and gradient elution (hexane/ethyl acetate) .

Q. How is the compound purified and characterized in academic research settings?

Methodological Answer: Purification methods include:

  • Column chromatography : Optimized solvent systems (e.g., 3:1 hexane/ethyl acetate) for high-purity isolation.
  • Recrystallization : Using ethanol/water mixtures to yield crystalline products.

Characterization relies on:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm backbone structure and substituent positions.
  • Mass spectrometry (MS) : High-resolution ESI-MS for molecular weight validation.
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
  • First Aid : Immediate rinsing with water for skin/eye contact; seek medical attention if irritation persists .

Advanced Research Questions

Q. How do stereochemical factors influence the reactivity of this compound in diastereoselective reactions?

Methodological Answer: The methylamino and phenylethyl groups introduce chiral centers, affecting reaction pathways. For example:

  • Intramolecular α-amidoalkylation : Diastereoselectivity is controlled by steric hindrance and hydrogen bonding, as shown in X-ray structures of related carbamates .
  • Dynamic kinetic resolution : Use chiral auxiliaries or catalysts (e.g., BINOL-derived ligands) to bias enantiomeric outcomes. Computational modeling (DFT) predicts transition-state energies to optimize selectivity .

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating 1^1H-1^1H and 1^1H-13^13C couplings.
  • Variable-temperature NMR : Identifies dynamic processes (e.g., rotameric equilibria) that obscure spectra.
  • Crystallographic validation : Cross-references NMR/IR data with solid-state structures to confirm assignments .

Q. What computational tools are effective for optimizing reaction conditions or predicting byproducts?

Methodological Answer:

  • COMSOL Multiphysics : Simulates heat/mass transfer in batch reactors to scale up syntheses.
  • AI-driven platforms : Train models on reaction databases (e.g., Reaxys) to predict side reactions (e.g., Boc-deprotection under acidic conditions).
  • Molecular docking : Screens potential biological interactions if the compound is used as a pharmacophore intermediate .

Q. What non-medical research applications exist for this compound?

Methodological Answer:

  • Organic synthesis : Serves as a protected amine intermediate in peptide mimetics or heterocycle synthesis.
  • Materials science : Functionalizes polymers via carbamate linkages for controlled degradation studies.
  • Catalysis : Acts as a ligand precursor in transition-metal complexes for asymmetric catalysis .

Data Management and Experimental Design

Q. How can researchers ensure data integrity when studying this compound’s reactivity?

Methodological Answer:

  • Electronic Lab Notebooks (ELNs) : Digitally track reaction parameters (e.g., stoichiometry, yields) with timestamps.
  • Cheminformatics software : Use tools like ChemAxon to validate spectral data against predicted values.
  • Blockchain-secured databases : Immutably record raw data to prevent tampering .

Q. What strategies mitigate batch-to-batch variability in synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Statistically optimize variables (e.g., reagent equivalents, temperature) using software like JMP.
  • In-line analytics : Implement PAT (Process Analytical Technology) tools (e.g., FTIR probes) for real-time monitoring.
  • Stability studies : Assess storage conditions (e.g., desiccants, inert atmospheres) to prevent decomposition .

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